molecular formula C7H3ClN4 B1296360 2-Amino-6-chloropyridine-3,5-dicarbonitrile CAS No. 51768-01-5

2-Amino-6-chloropyridine-3,5-dicarbonitrile

Cat. No. B1296360
CAS RN: 51768-01-5
M. Wt: 178.58 g/mol
InChI Key: OKTHXARAGRKGBQ-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C7H3ClN4 . It is used in the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of 2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives has been achieved through various methods. One such method involves the condensation of malononitrile molecules with thiols and aldehydes, using a pseudo-four-component reaction . Another method uses triethyl orthoesters with malononitrile in the presence of pyridine, followed by treatment with hydrochloric acid .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-6-chloropyridine-3,5-dicarbonitrile are quite diverse. For instance, it can be used in the preparation of 2-chloropyridine-3,5-dicarbonitriles . It can also participate in Vilsmeier reactions of tertiary alcohols, Diels–Alder reactions of 3-siloxy-1-aza-1,3-butadienes and 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones with different types of acetylenic compounds .

Scientific Research Applications

Alzheimer's and Neuronal Vascular Diseases Treatment

Research has shown the potential of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives as multipotent drugs for treating Alzheimer's and neuronal vascular diseases. Compounds derived from 2-amino-6-chloropyridine-3,5-dicarbonitrile have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are important in the progression of Alzheimer's disease. Additionally, these compounds displayed neuroprotective properties in various tests, highlighting their potential therapeutic value in treating cholinergic dysfunction and oxidative stress-related neuronal diseases (Samadi et al., 2010).

Green Chemistry and Synthesis

2-Amino-6-chloropyridine-3,5-dicarbonitrile derivatives can be synthesized using environmentally friendly methods. A study highlighted a green one-pot method for synthesizing these derivatives efficiently, emphasizing the use of tetrachlorosilane and zinc chloride under solvent-free conditions. This approach not only aligns with green chemistry principles but also simplifies the synthesis process (Elmorsy et al., 2017).

Fluorescence Applications

The solid-state fluorescence properties of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, which are derivatives of 2-amino-6-chloropyridine-3,5-dicarbonitrile, have been explored. These compounds exhibited fluorescence in the violet or blue region, suggesting their potential use in materials science and photonic applications (Ershov et al., 2017).

Antimicrobial Properties

2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derived from 2-amino-6-chloropyridine-3,5-dicarbonitrile, have shown promising antibacterial activities against various strains of Escherichia coli. The structure of these pyridine derivatives significantly impacts their biological activity, offering a potential avenue for developing new antimicrobial drugs (Koszelewski et al., 2021).

Corrosion Inhibition

Studies have also demonstrated the efficacy of certain pyridine derivatives, including 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives, as corrosion inhibitors for metals like mild steel in acidic environments. This application is particularly significant in industrial settings where corrosion prevention is crucial (Ansari et al., 2015).

properties

IUPAC Name

2-amino-6-chloropyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTHXARAGRKGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C#N)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304367
Record name 2-Amino-6-chloro-3,5-dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chloropyridine-3,5-dicarbonitrile

CAS RN

51768-01-5
Record name 51768-01-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-chloro-3,5-dicyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Samadi, J Marco-Contelles, E Soriano… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis, molecular modeling, and pharmacological analysis of new multipotent simple, and readily available 2-aminopyridine-3,5-dicarbonitriles (3–20), and 2-chloropyridine-3,5-…
Number of citations: 61 www.sciencedirect.com
SK Mohamed, AM Soliman… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C9H9N5, is slightly twisted from planarity, with a maximum deviation of 0.0285 (13) Å from the pyridine plane for the C atom bearing the amino group. The cyano …
Number of citations: 8 scripts.iucr.org
SS Elmorsy, AM Sheta, MMA Mashaly… - Chemistry of Heterocyclic …, 2017 - Springer
A green one-pot method for efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives was developed, based on stirring of various aldehydes and malononitrile with …
Number of citations: 2 link.springer.com
A Samadi, M Estrada, C Pérez… - European journal of …, 2012 - Elsevier
The synthesis, biological assessment and molecular modeling of new pyridonepezils1–8, able to inhibit human acetylcholinesterase (hAChE) and human butyrylcholinesterase (…
Number of citations: 61 www.sciencedirect.com
IN Bardasov, MY Ievlev, SS Chunikhin, AU Alekseeva… - Dyes and …, 2023 - Elsevier
Facile approach to the synthesis of novel donor-acceptor chromophores containing a 1,4-diarylbuta-1,3-diene system was developed. Optical properties of compounds in various …
Number of citations: 0 www.sciencedirect.com
A Woiczechowski-Pop, RA Varga, A Terec… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal, essentially planar (rms deviation = 0.003 Å) molecules of the title compound, C7HCl2N3, form chains along the b axis by means of C—H⋯N interactions. These chains are …
Number of citations: 1 scripts.iucr.org
JR Piper, GS McCaleb, JA Montgomery… - Journal of medicinal …, 1986 - ACS Publications
Evidence indicating that modifications atthe 5-and 10-positions of classical folic acid antimetabolites lead to compounds with favorable differential membrane transport in tumor vs. …
Number of citations: 146 pubs.acs.org
M Chioua, E Soriano, A Samadi… - Journal of …, 2010 - Wiley Online Library
The acetylation reaction of the differently substituted 3,6‐diamino‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile derivatives 1, 2, 3, 4, 5, 6 is reported. The structure of the resulting …
Number of citations: 20 onlinelibrary.wiley.com
MAEAAA El‐Remaily, OM El Hady… - Journal of …, 2016 - Wiley Online Library
Pyridopyrimidine derivatives 2, 5 and 7, 8, 9 were furnished by the reaction of compound 1 with a variety of reagents, namely, formic acid , acetic anhydride , phenyl isothiocyanate, …
Number of citations: 11 onlinelibrary.wiley.com
M Chioua, A Samadi, E Soriano… - Advanced Synthesis …, 2014 - Wiley Online Library
We report here that the silver triflate‐catalyzed cyclization of 2‐amino‐6‐propargylamineazines affords new and highly functionalized iminoimidazoazines. We have investigated the …
Number of citations: 10 onlinelibrary.wiley.com

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